molecular formula C20H20N4O3 B5526450 N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-3-pyridin-4-yl-1H-pyrazole-5-carboxamide

N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-3-pyridin-4-yl-1H-pyrazole-5-carboxamide

Cat. No.: B5526450
M. Wt: 364.4 g/mol
InChI Key: PTQUPDBQPHYCAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-3-pyridin-4-yl-1H-pyrazole-5-carboxamide is a complex organic compound that features a chromenyl group, a pyridinyl group, and a pyrazole carboxamide group

Scientific Research Applications

N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-3-pyridin-4-yl-1H-pyrazole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological targets. Many coumarin derivatives have been tested for a variety of biological activities, including anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral, and DNA gyrase inhibitors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-3-pyridin-4-yl-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. One common method includes the alkylation of 7-methoxy-3,4-dihydro-2H-chromen with a suitable alkyl halide, followed by the formation of the pyrazole ring through cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-3-pyridin-4-yl-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones, reduced pyrazole derivatives, and various substituted chromenyl compounds .

Comparison with Similar Compounds

Similar Compounds

    Coumarin derivatives: Similar in structure due to the presence of the chromenyl group.

    Pyrazole derivatives: Share the pyrazole ring structure.

    Pyridine derivatives: Contain the pyridinyl group.

Uniqueness

N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-3-pyridin-4-yl-1H-pyrazole-5-carboxamide is unique due to the combination of these three functional groups in a single molecule, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-3-pyridin-4-yl-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3/c1-26-16-3-2-15-8-13(12-27-19(15)9-16)11-22-20(25)18-10-17(23-24-18)14-4-6-21-7-5-14/h2-7,9-10,13H,8,11-12H2,1H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTQUPDBQPHYCAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CC(CO2)CNC(=O)C3=CC(=NN3)C4=CC=NC=C4)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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